4-(3-Piperidin-1-ylpropoxy)benzonitrile
Overview
Description
UCL-2138 is a synthetic organic compound known for its bioactive properties. The compound is characterized by its molecular formula C15H20N2O and a molecular weight of 244.33 .
Preparation Methods
The synthesis of UCL-2138 involves several steps, typically starting with the preparation of the core structure followed by functionalization. The exact synthetic routes and reaction conditions are proprietary and not widely published. general methods in organic synthesis, such as nucleophilic substitution and condensation reactions, are likely employed . Industrial production methods would involve scaling up these laboratory procedures, optimizing reaction conditions for yield and purity, and ensuring compliance with regulatory standards.
Chemical Reactions Analysis
UCL-2138 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
UCL-2138 has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases involving inflammation and immune response.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of UCL-2138 involves its interaction with specific molecular targets. It acts as an antagonist at histamine H3 receptors, inhibiting their activity. This inhibition affects various signaling pathways, leading to its bioactive effects . The compound’s ability to modulate these pathways makes it a valuable tool in pharmacological research.
Comparison with Similar Compounds
UCL-2138 can be compared with other histamine H3 receptor antagonists. Similar compounds include thioperamide, clobenpropit, and iodophenpropit. What sets UCL-2138 apart is its unique molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties . This uniqueness makes it a valuable compound for specific research applications where other antagonists might not be as effective.
Properties
CAS No. |
146440-20-2 |
---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
4-(3-piperidin-1-ylpropoxy)benzonitrile |
InChI |
InChI=1S/C15H20N2O/c16-13-14-5-7-15(8-6-14)18-12-4-11-17-9-2-1-3-10-17/h5-8H,1-4,9-12H2 |
InChI Key |
RHMNKKOAWUCDRK-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)C#N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UCL-2138, UCL 2138, UCL2138 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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